6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a dibenzo crown ether core with multiple amine groups, making it an interesting subject for research in chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine typically involves the following steps:
Formation of the Crown Ether Core: The initial step involves the cyclization of appropriate dibenzo derivatives to form the crown ether core. This is usually achieved through a series of condensation reactions under controlled conditions.
Introduction of Amine Groups: The next step involves the introduction of amine groups at specific positions on the crown ether core. This is typically done through nucleophilic substitution reactions using amine precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the amine groups or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, amine derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its ability to form complexes with metal ions.
Medicine: Explored for its potential therapeutic properties, including its ability to act as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The crown ether core provides a cavity that can encapsulate metal ions, while the amine groups can participate in various interactions, including hydrogen bonding and coordination with metal centers. This makes the compound highly versatile in its applications.
Comparison with Similar Compounds
Similar Compounds
Dibenzo-18-crown-6: A simpler crown ether with similar structural features but lacking the amine groups.
4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde: A derivative with aldehyde groups instead of amine groups.
Uniqueness
The presence of multiple amine groups in 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine distinguishes it from other crown ethers. These amine groups enhance its ability to form complexes and participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H28N4O6 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene-11,12,24,25-tetramine |
InChI |
InChI=1S/C20H28N4O6/c21-13-9-17-18(10-14(13)22)29-7-3-26-4-8-30-20-12-16(24)15(23)11-19(20)28-6-2-25-1-5-27-17/h9-12H,1-8,21-24H2 |
InChI Key |
VHKNDNAYRKYOFY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)N)N)OCCOCCOC3=C(C=C(C(=C3)N)N)OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.